(2-Amino-4-methylphenyl)acetonitrile
Overview
Description
(2-Amino-4-methylphenyl)acetonitrile , also known by its IUPAC name 2-amino-2-(o-tolyl)acetonitrile hydrochloride , is a chemical compound with the molecular formula C₉H₁₀N₂·HCl . It is a white crystalline powder with a molecular weight of 182.65 g/mol . This compound plays a significant role in synthetic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of (2-Amino-4-methylphenyl)acetonitrile involves several methods. While I don’t have specific details on all relevant papers, researchers have explored various routes to obtain this compound. One common approach is the reaction between an aromatic aldehyde (such as o-tolualdehyde) and an amine (such as methylamine) in the presence of a nitrile source (e.g., acetonitrile). The reaction typically occurs under basic conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of (2-Amino-4-methylphenyl)acetonitrile consists of a phenyl ring substituted with an amino group and a methyl group. The nitrile functional group is attached to the carbon adjacent to the amino group. The hydrochloride salt form adds a chloride ion to the amino group. The compound’s structure is crucial for understanding its reactivity and biological activity .
Chemical Reactions Analysis
(2-Amino-4-methylphenyl)acetonitrile can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its use as a building block for the synthesis of more complex molecules. For example, it serves as an intermediate in the preparation of dyes and pharmaceutical compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Electrochemical Synthesis and Characterization
- Electrochemical Synthesis: 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, related to (2-Amino-4-methylphenyl)acetonitrile, have been synthesized through electrochemical oxidation at a platinum electrode. The compounds were characterized using various spectroscopic methods and elemental analyses (Kumar, 2012).
Spectroelectrochemical Studies
- Spectroelectrochemical Analysis: Voltammetric and UV–Vis spectroelectrochemical studies have been performed on 4-aminophenol, a compound structurally similar to (2-Amino-4-methylphenyl)acetonitrile, showcasing the compound's electrochemical behavior in different media (Schwarz et al., 2003).
Novel Fluorescent Chemosensors
- Fluorescent Chemosensors: 2-Amino-4-methylphenyl)acetonitrile derivatives have been evaluated as novel amino acid-based fluorimetric chemosensors for ions. Their strong interaction with metal ions like Cu2+ and Fe3+ indicates potential applications in ion sensing and photophysical properties (Esteves, Raposo & Costa, 2016).
Isomerisation Kinetics in Excited States
- Picosecond Isomerisation Kinetics: The isomerisation kinetics of excited 2-methyl-4-dimethylaminobenzonitrile, a related compound, were studied using fluorescence quenching. This research provides insights into the reaction mechanisms involving amino group twisting (Rotkiewicz, Grabowski & Jasny, 1975).
Electrochemical Oxidation Mechanisms
- Oxidation Mechanism Study: The electrochemical oxidation of 4-aminodiphenylamine, structurally related to (2-Amino-4-methylphenyl)acetonitrile, was investigated, revealing insights into oxidation steps and subsequent polymerization processes (Saber, Farsang & Ladányi, 1972).
properties
IUPAC Name |
2-(2-amino-4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCIPHBHRAQAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646845 | |
Record name | (2-Amino-4-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylphenyl)acetonitrile | |
CAS RN |
861068-42-0 | |
Record name | (2-Amino-4-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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